![molecular formula C24H23F3N6 B2719042 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE CAS No. 890637-20-4](/img/structure/B2719042.png)
1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a piperazine ring substituted with a methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Substitution with Phenyl and Piperazine Groups: The phenyl and piperazine groups are introduced through nucleophilic substitution reactions, often using phenyl halides and piperazine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Pharmacological Applications
The compound's pharmacological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Here are some notable applications:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit promising anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and death .
2. Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
3. Neurological Applications
There is emerging evidence that compounds with piperazine and pyrazolo-pyrimidine structures may have neuroprotective effects. These compounds could modulate neurotransmitter systems or provide neuroprotection against oxidative stress, making them potential candidates for treating neurodegenerative disorders .
Case Studies
Several studies have investigated the efficacy of related pyrazolo-pyrimidine compounds:
Study | Findings |
---|---|
Study 1 : Anticancer Efficacy (Journal of Medicinal Chemistry, 2020) | Demonstrated that pyrazolo-pyrimidine derivatives inhibited tumor growth in xenograft models by targeting specific kinases involved in cell signaling pathways. |
Study 2 : Anti-inflammatory Activity (European Journal of Medicinal Chemistry, 2021) | Showed that compounds with similar structures significantly reduced inflammation in animal models by inhibiting COX enzymes. |
Study 3 : Neuroprotective Effects (Neuropharmacology, 2022) | Found that certain derivatives protected neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative diseases. |
作用机制
The mechanism of action of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with similar biological activities.
Uniqueness
1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. Additionally, the presence of the methylpyridine moiety on the piperazine ring provides further opportunities for chemical modifications and functionalization, making it a versatile compound for various applications.
生物活性
The compound 1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that combines a pyrazolo[1,5-a]pyrimidine core with a piperazine substituent. This unique configuration is key to its biological activity and interaction with various biological targets.
Anticancer Properties
Numerous studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Reported IC50 values for similar compounds in this class range from 0.39 µM to 3.79 µM across different studies .
Enzymatic Inhibition
The compound's mechanism of action includes the inhibition of specific kinases involved in cancer progression:
- CDK2 Inhibition : Similar pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The IC50 for CDK2 inhibition has been reported as low as 0.98 µM for closely related compounds .
Anti-Tubercular Activity
Recent research has also indicated potential anti-tubercular properties of pyrazolo[1,5-a]pyrimidine derivatives:
- Mycobacterium tuberculosis : Some derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the compound may be explored further for tuberculosis treatment.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:
- Study on TrkA Inhibition : Compounds with similar structural motifs have exhibited excellent inhibition of TrkA with IC50 values around 1.7 nM, indicating their potential as neuroprotective agents .
- Cytotoxicity Assessment : In a comprehensive cytotoxicity assessment against human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at effective concentrations, which is crucial for therapeutic development .
属性
IUPAC Name |
5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6/c1-16-7-6-10-19(28-16)31-11-13-32(14-12-31)20-15-17(2)29-23-21(18-8-4-3-5-9-18)22(24(25,26)27)30-33(20)23/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXSJKFYKCZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C(F)(F)F)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。